molecular formula C14H21NO2 B4520278 N-(sec-butyl)-2-(2-methylphenoxy)propanamide

N-(sec-butyl)-2-(2-methylphenoxy)propanamide

Cat. No.: B4520278
M. Wt: 235.32 g/mol
InChI Key: QWDQTEBIJCAEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2-(2-methylphenoxy)propanamide is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.157228913 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Phenols in Pregnant Women and Children

  • Urinary Concentrations of Environmental Phenols : Studies have quantified the exposure of pregnant women and children to various environmental phenols, including bisphenols, parabens, and triclosan. These compounds are ubiquitous in consumer products, leading to widespread human exposure. The detection and quantification of these compounds in urine samples highlight the potential for prenatal and early life exposure to substances with endocrine-disrupting capabilities (Mortensen et al., 2014), (Shekhar et al., 2017).

Exposure Sources and Health Implications

  • Associations with Oxidative Stress and Inflammation : Certain studies have explored the relationship between urinary phenol and paraben concentrations and markers of oxidative stress and inflammation among pregnant women. These findings suggest potential mechanisms by which exposure to these compounds may influence adverse health outcomes (Watkins et al., 2015).

Exposure Variability and Determinants

  • Predictors and Variability of Exposures : Research on the variability and determinants of urinary concentrations of phenols and parabens indicates that exposure levels can be influenced by demographic factors, lifestyle choices, and product use patterns. These studies provide insight into the factors that may contribute to higher exposure levels in certain populations (Engel et al., 2014).

Methodological Advances in Exposure Assessment

  • Development of Analytical Methods : Some studies have focused on developing or refining analytical methods for detecting phenolic compounds in biological samples, contributing to the broader field of environmental exposure assessment and highlighting the challenges and advancements in measuring low-level exposures to environmental contaminants (Moos et al., 2014).

Properties

IUPAC Name

N-butan-2-yl-2-(2-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-5-11(3)15-14(16)12(4)17-13-9-7-6-8-10(13)2/h6-9,11-12H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDQTEBIJCAEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(C)OC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.